molecular formula C8H7ClFN3 B14874552 2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile

2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile

Cat. No.: B14874552
M. Wt: 199.61 g/mol
InChI Key: VQZXFIDXHDSDSD-UHFFFAOYSA-N
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Description

2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile is a heterocyclic organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chlorine atom at the 2-position, a dimethylamino group at the 6-position, and a fluorine atom at the 5-position of the nicotinonitrile ring

Preparation Methods

The synthesis of 2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable precursor, such as 2,6-dichloronicotinonitrile, is reacted with dimethylamine and a fluorinating agent under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include organolithium reagents, boron reagents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the catalytic subunit of methionine S-adenosyltransferase-2 (MAT2A), an enzyme involved in methylation reactions essential for cancer cell survival and growth. By binding to this enzyme, the compound disrupts the methylation process, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile can be compared with other similar compounds such as:

  • 2-Chloro-6-(dimethylamino)nicotinaldehyde
  • 2-Chloro-6-(dimethylamino)-5-fluoronicotinic acid
  • 6-(Dimethylamino)nicotinaldehyde

These compounds share structural similarities but differ in their functional groups and specific positions of substituents. The presence of the fluorine atom in this compound makes it unique, potentially enhancing its biological activity and chemical reactivity .

Properties

Molecular Formula

C8H7ClFN3

Molecular Weight

199.61 g/mol

IUPAC Name

2-chloro-6-(dimethylamino)-5-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C8H7ClFN3/c1-13(2)8-6(10)3-5(4-11)7(9)12-8/h3H,1-2H3

InChI Key

VQZXFIDXHDSDSD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C(=N1)Cl)C#N)F

Origin of Product

United States

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